molecular formula C33H27N3OS B393908 (2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B393908
M. Wt: 513.7g/mol
InChI Key: VNXKHBMWXWIFLO-PSBWXVDBSA-N
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Description

(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of indole, thiazolidinone, and imine functionalities. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2,6-dimethylaniline and 3-phenyl-2-thioxo-4-thiazolidinone under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol, followed by refluxing to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The indole and thiazolidinone moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-indole-3-carbaldehyde
  • 2,6-dimethylaniline
  • 3-phenyl-2-thioxo-4-thiazolidinone

Uniqueness

(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one is unique due to its combination of indole, thiazolidinone, and imine functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H27N3OS

Molecular Weight

513.7g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H27N3OS/c1-23-12-11-13-24(2)31(23)34-33-36(27-16-7-4-8-17-27)32(37)30(38-33)20-26-22-35(21-25-14-5-3-6-15-25)29-19-10-9-18-28(26)29/h3-20,22H,21H2,1-2H3/b30-20-,34-33?

InChI Key

VNXKHBMWXWIFLO-PSBWXVDBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/S2)C6=CC=CC=C6

SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2)C6=CC=CC=C6

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2)C6=CC=CC=C6

Origin of Product

United States

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